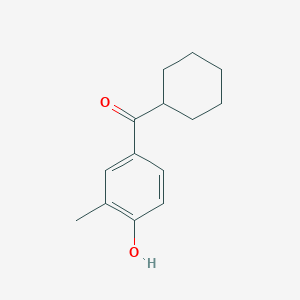

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone

Description

Properties

CAS No. |

18731-70-9 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

cyclohexyl-(4-hydroxy-3-methylphenyl)methanone |

InChI |

InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |

InChI Key |

GPOIZXMGUIEIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Between Cyclohexanone and o-Cresol

One of the principal methods to prepare compounds structurally related to Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves the condensation of cyclohexanone with o-cresol (2-methylphenol). This approach is well-documented in patent literature focusing on the synthesis and purification of related bisphenolic compounds such as l,l-bis(4'-hydroxy-3'-methylphenyl)cyclohexane (DMBPC).

Process Overview : The crude product from the condensation reaction is dissolved in an alcohol solvent (e.g., methanol, ethanol, isopropanol) to form a solution. The solubility of the crude product depends on temperature, with higher temperatures increasing solubility. The solution is then filtered and subjected to crystallization by adding water to achieve a solvent mixture with 40-95% alcohol content by weight. This induces crystallization of the product, which can be further purified by recrystallization from solvents such as toluene or other aromatic solvents to yield a crystalline product of high purity.

Solvent Selection : Preferred alcohol solvents are those with linear or branched C1-C4 alkyl groups, including methanol, ethanol, isopropanol, and butanol variants. Methanol is specifically highlighted for its efficacy in dissolving the crude product.

Purification Steps : The process includes multiple crystallization steps to improve purity, involving dissolution in alcohol, filtration, addition of water, and crystallization, followed by dissolution in a third solvent and final crystallization.

This method, while primarily described for bisphenolic cyclohexane derivatives, provides a foundation for preparing mono-substituted ketones like this compound by adjusting stoichiometry and reaction conditions.

Grignard Reaction Using Cyclohexylmagnesium Chloride and 4-(Chloromethyl)benzoyl Chloride

A more direct synthetic approach to cyclohexyl-substituted benzoyl ketones involves organometallic chemistry, particularly Grignard reactions:

Procedure : Cyclohexylmagnesium chloride (a Grignard reagent) is prepared or purchased as a 2.0 M solution in diethyl ether. This reagent is added dropwise to a cooled solution of 4-(chloromethyl)benzoyl chloride in tetrahydrofuran (THF) at low temperatures (-10 °C to room temperature). The reaction mixture is stirred, quenched with ammonium chloride/ammonia solution, and extracted with organic solvents. The crude product is purified by column chromatography (e.g., hexane/ethyl acetate 10:1) to afford Cyclohexyl(4-chloromethylphenyl)methanone in high yield (~96%).

Characterization : The product is characterized by NMR spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy, confirming the ketone functionality and substitution pattern.

Relevance : This method can be adapted to prepare this compound by using appropriately substituted benzoyl chlorides or further functionalizing the chloromethyl group to hydroxy and methyl substituents on the phenyl ring.

Modular Synthesis via Aldol Condensation and Rearrangement Reactions

Recent advances in the synthesis of diaryl-substituted cyclohexenone acids provide insight into alternative synthetic strategies that could be adapted for the preparation of cyclohexyl phenyl ketones:

Methodology : Starting from phenylpyruvic acid and suitable enones, the reaction proceeds under microwave-assisted conditions in solvents such as tert-butanol or toluene with alkaline conditions. The products are obtained predominantly in anti configuration with yields up to 86%. When conducted in alkaline water, a mixture of anti and syn products is formed with yields up to 98%.

Mechanism : The reaction is believed to proceed via a hemiketal intermediate undergoing a-sigmatropic rearrangement followed by intramolecular aldol condensation, or alternatively by intermolecular aldol condensation and electrocyclization.

Application : While this method specifically targets cyclohexenone acids, the underlying chemistry of aldol condensations and rearrangements can be tailored to synthesize this compound by selecting appropriate precursors and reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| Condensation of Cyclohexanone and o-Cresol | Cyclohexanone, o-cresol, alcohol solvent (methanol), water addition for crystallization | Not specified (high purity) | Recrystallization from alcohol/water mixtures | Multi-step crystallization enhances purity; temperature-dependent solubility |

| Grignard Reaction with Cyclohexylmagnesium Chloride | Cyclohexylmagnesium chloride, 4-(chloromethyl)benzoyl chloride, THF, low temperature | ~96% | Column chromatography | High yield; adaptable for substituted benzoyl chlorides |

| Aldol Condensation and Rearrangement | Phenylpyruvic acid, enones, alkaline tert-butanol or water, microwave heating | Up to 86-98% | Filtration and crystallization | Modular synthesis; stereospecific; applicable to diaryl cyclohexenone derivatives |

Research Discoveries and Analytical Insights

Solubility and Crystallization Control : The solubility of condensation products in alcohol solvents is temperature-dependent, with higher temperatures favoring dissolution and subsequent crystallization upon cooling and water addition. This allows for control over product purity and crystal form.

Stereochemical Outcomes : Microwave-assisted aldol condensation methods yield specific stereoisomers (anti and syn), which can influence the physical and chemical properties of the product. Understanding these pathways aids in designing selective syntheses for desired isomers.

Grignard Reaction Specificity : The use of cyclohexylmagnesium chloride in the presence of benzoyl chlorides enables selective formation of ketones with cyclohexyl substitution. The reaction conditions (temperature, solvent, quenching) are critical for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Cyclohexyl(4-oxo-3-methylphenyl)methanone or cyclohexyl(4-carboxy-3-methylphenyl)methanone.

Reduction: Cyclohexyl(4-hydroxy-3-methylphenyl)methanol.

Substitution: Cyclohexyl(4-alkoxy-3-methylphenyl)methanone.

Scientific Research Applications

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of UV-curable coatings and inks due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways:

Photoinitiation: The compound absorbs UV light and undergoes a photochemical reaction, generating free radicals that initiate polymerization reactions.

Biological Activity: The hydroxyl and carbonyl groups interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Cyclohexyl(4-hydroxy-3-methylphenyl)methanone with key analogues, focusing on substituent variations, molecular weights, and synthesis routes:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Melting Point (°C) | Biological/Physical Properties |

|---|---|---|---|---|---|---|

| This compound | C₁₄H₁₈O₂ | 218.29 | 4-hydroxy, 3-methyl, cyclohexyl | Friedel-Crafts acylation [1,8] | Not reported | High polarity due to -OH group [9] |

| (4-Hydroxy-3-methylphenyl)(4-fluorophenyl)methanone | C₁₄H₁₁FO₂ | 230.23 | 4-hydroxy, 3-methyl, 4-fluoro | Not specified | Not reported | Crystalline (monoclinic) [15] |

| 3-Methylphenyl-(4-hydroxy-3-methylphenyl)methanone | C₁₅H₁₄O₂ | 226.27 | 4-hydroxy, 3-methyl, 3-methylphenyl | Friedel-Crafts [8] | Not reported | Potential bioactivity [8] |

| Cyclohexyl(phenyl)methanone | C₁₃H₁₆O | 188.27 | Phenyl, cyclohexyl | Standard acylation [16,19] | Not reported | Hydrophobic, used in polymer synthesis [16] |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | C₉H₉ClO₃ | 200.62 | 2-hydroxy, 5-chloro, hydroxymethyl | Hydrolysis of intermediates [9] | 97–98 | Anticonvulsant/antimalarial activity [9] |

Key Differences and Implications

Substituent Effects on Polarity: The 4-hydroxy-3-methylphenyl group in the target compound enhances polarity compared to non-hydroxylated analogues like Cyclohexyl(phenyl)methanone ().

Synthetic Routes: Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings (), while Fries rearrangement is employed for hydroxyacetophenone derivatives ().

Biological Activity: Hydroxy and methyl groups are associated with antioxidant and anti-inflammatory properties, as seen in cyclohexenone derivatives ().

Biological Activity

Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to a phenolic structure. Its molecular formula is , indicating the presence of two functional groups: a hydroxyl (-OH) and a ketone (C=O) group. The structural arrangement allows for various interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

- Inhibition of Cyclooxygenases (COX) : Studies have shown that compounds with similar structures exhibit inhibitory effects on COX-1 and COX-2 enzymes, which are crucial in inflammatory pathways. For instance, derivatives of 4-hydroxy-3-methylphenyl have been documented to inhibit these enzymes effectively, suggesting potential anti-inflammatory properties .

- Antioxidant Activity : The phenolic hydroxyl group contributes to the compound's antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress in cells. This activity is essential for protecting cells from damage and may contribute to its cytoprotective effects .

Biological Activity Data

A summary of relevant biological activity data for this compound and related compounds is presented in the following table:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| COX-1 Inhibition | 56.43 | |

| COX-2 Inhibition | 69.56 | |

| Antioxidant Activity | Not specified | |

| Cytoprotective Activity | Significant |

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of cyclohexyl derivatives, including this compound. The results indicated significant inhibition of COX enzymes, supporting its use in treating inflammatory conditions .

- Cytoprotective Properties : Research focused on the cytoprotective effects of related compounds demonstrated that they could enhance mitochondrial bioenergetics and reduce cell apoptosis under stress conditions. This suggests that this compound may offer protective benefits against cellular damage .

Q & A

Q. What protocols optimize the crystallization of this compound for X-ray studies?

Q. How can researchers validate bioactivity hypotheses for this compound?

- Answer : In vitro assays (e.g., enzyme inhibition or receptor binding) screen for pharmacological activity. Structure-activity relationship (SAR) studies compare derivatives (e.g., fluorinated or methoxylated analogs) to identify critical functional groups. Toxicity profiling in cell lines (e.g., IC₅₀ determination) precedes in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.